N-(3-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
CAS No.: 1189938-80-4
Cat. No.: VC4247510
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189938-80-4 |
|---|---|
| Molecular Formula | C21H19N5O2S |
| Molecular Weight | 405.48 |
| IUPAC Name | N-(3-acetylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19N5O2S/c1-3-18-24-25-20-21(23-16-9-4-5-10-17(16)26(18)20)29-12-19(28)22-15-8-6-7-14(11-15)13(2)27/h4-11H,3,12H2,1-2H3,(H,22,28) |
| Standard InChI Key | HDCBMTHIUBTPNG-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C |
Introduction
N-(3-Acetylphenyl)-2-({1-Ethyl- Triazolo[4,3-a]Quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound featuring a unique structural combination of a 3-acetylphenyl group linked to a 1-ethyl- triazolo[4,3-a]quinoxaline moiety via a sulfanyl (thioether) bond. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, although specific biological activities or mechanisms of action have not been extensively documented in the literature.
Structural Features
The compound's structure includes:
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3-Acetylphenyl Group: This part of the molecule contributes to its potential biological activity, possibly influencing interactions with enzymes or receptors.
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1-Ethyl-124Triazolo[4,3-a]Quinoxaline Moiety: This core structure is known for its potential anticancer properties, as similar compounds have shown significant activity against cancer cell lines.
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Sulfanyl (Thioether) Bond: This linkage connects the two main parts of the molecule, potentially affecting its stability and reactivity.
Synthesis and Characterization
While specific synthesis details for N-(3-Acetylphenyl)-2-({1-Ethyl- Triazolo[4,3-a]Quinoxalin-4-yl}sulfanyl)acetamide are not available, compounds with similar structures are typically synthesized using multi-step reactions involving the formation of the triazoloquinoxaline core followed by attachment of the acetylphenyl group via a sulfanyl bond. Characterization would involve techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure.
Potential Biological Activities
Given the structural components, this compound may exhibit potential biological activities similar to those of related compounds:
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Anticancer Activity: The triazoloquinoxaline core has been associated with anticancer properties in other studies.
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Enzyme Inhibition: The unique dual pharmacophore nature could enhance interactions with specific enzymes or receptors.
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